Trimethylolpropane trimethacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cross-linking Agent in Polymer Synthesis

TMPT acts as a crucial cross-linking agent in the synthesis of various polymers, enhancing their mechanical strength, thermal stability, and other desirable properties. Some notable examples include:

- Dental composites: TMPT is used to cross-link poly(hydroxyethyl methacrylate) (pHEMA) for dental fillings and restorations. This application leverages TMPT's ability to form a strong, durable network, crucial for withstanding the wear and tear in the mouth [].

- Silicone rubber: TMPT can be incorporated into silicone rubber formulations to reduce the bleed-out ratio, minimizing the migration of low molecular weight components from the cured material. This improvement in material performance is essential for various industrial applications [].

Monomer for Functional Materials

As a reactive monomer, TMPT can be directly incorporated into the structure of various functional materials:

- Organic monolithic columns: TMPT can be polymerized using controlled radical polymerization techniques to create organic monolithic columns for use in high-performance liquid chromatography (HPLC). These columns offer advantages like high efficiency and fast separation times [].

- Macroporous polymers: TMPT co-polymerized with other monomers like glycidyl methacrylate can create macroporous polymers with precisely controlled pore sizes and functionalities. These materials find applications in various fields, including catalysis, separation science, and drug delivery [].

Other Research Applications

Beyond the aforementioned examples, TMPT also finds applications in various other research areas, including:

- Development of biocompatible materials: Researchers are exploring the potential of TMPT in designing biocompatible materials for tissue engineering and medical devices due to its versatility and reactivity.

- Preparation of nanoparticles: TMPT can be used as a cross-linker in the synthesis of nanoparticles, allowing for the creation of functionalized nanoparticles with tailored properties for various applications [].

Trimethylolpropane trimethacrylate is a trifunctional monomer characterized by its low viscosity and volatility, making it a valuable component in various polymer applications. With the molecular formula , it is a colorless liquid that possesses a distinctive acrylic odor. This compound is primarily used in the production of plastics, adhesives, and coatings due to its excellent weatherability, chemical resistance, and rapid curing properties .

TMPTMA can be irritating to the skin, eyes, and respiratory tract. It is also a suspected skin sensitizer, meaning it can cause allergic reactions upon repeated exposure [].

- Acute toxicity: Limited data available on acute toxicity. However, handling practices should still prioritize minimizing exposure [].

- Flammability: Flammable liquid. Ignition point data not readily available, but common safety protocols for handling flammable liquids should be followed [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TMPTMA.

- Ensure proper ventilation in the workplace.

- Avoid contact with skin, eyes, and clothing.

- Follow safe handling practices for flammable liquids.

Trimethylolpropane trimethacrylate has been identified as a skin sensitizer, meaning it can induce allergic reactions upon contact with skin. Its biological activity is primarily associated with its potential to cause irritations and sensitization, necessitating careful handling in industrial applications .

The synthesis of trimethylolpropane trimethacrylate typically involves the esterification of trimethylolpropane with methacrylic acid. This reaction can be catalyzed by various acids or bases to enhance yield and purity. The process can also include the use of solvents to facilitate the reaction and ensure proper mixing of reactants .

Trimethylolpropane trimethacrylate finds extensive applications across various industries:

- Adhesives and Sealants: Used as a reactive diluent and crosslinking agent.

- Coatings: Serves as a key ingredient in protective coatings for surfaces requiring durability.

- Plastics: Plays a significant role in manufacturing high-performance plastic components.

- Dental Materials: Utilized in dental composites for its strong bonding capabilities.

- Photolithography: Employed in the production of photopolymers for microelectronics .

Studies on interaction mechanisms involving trimethylolpropane trimethacrylate highlight its compatibility with various polymer systems. It acts effectively as an adhesion promoter and enhances the mechanical properties of polymer blends. Additionally, its interactions with fillers and other additives have been explored to optimize material performance in applications like coatings and adhesives .

Several compounds share structural similarities with trimethylolpropane trimethacrylate, each possessing unique properties:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Trimethylolpropane triacrylate | C15H20O6 | Offers similar crosslinking capabilities but has different reactivity profiles. |

| Propylidynetrimethyl trimethacrylate | C18H26O6 | Exhibits enhanced thermal stability compared to trimethylolpropane trimethacrylate. |

| Glycidyl methacrylate | C10H10O3 | Known for its epoxide functionality, providing different curing mechanisms. |

Trimethylolpropane trimethacrylate stands out due to its trifunctional nature, allowing for more extensive crosslinking compared to other monomers. Its low volatility and rapid curing response also make it particularly advantageous in industrial applications where efficiency is crucial .

Molecular Structure and Conformation

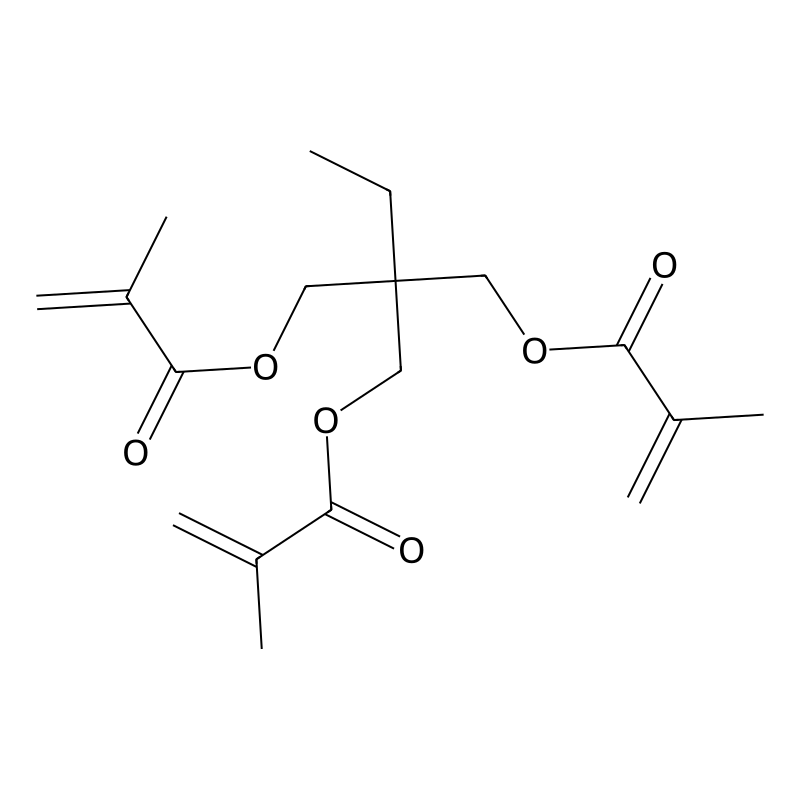

Trimethylolpropane trimethacrylate possesses the molecular formula C₁₈H₂₆O₆ and exhibits a trifunctional molecular architecture characterized by three methacrylate functional groups attached to a central trimethylolpropane core [3] [4]. The compound features a quaternary carbon center bonded to an ethyl group and three methylene bridges, each terminated with a methacrylate ester linkage [16] [19]. The molecular structure can be described by the International Union of Pure and Applied Chemistry name: 2-ethyl-2-[[(2-methyl-1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester [3].

The three-dimensional conformation of trimethylolpropane trimethacrylate demonstrates significant conformational flexibility due to the presence of multiple rotatable bonds within the molecular framework [4]. The central propane backbone adopts various conformational states, while the three methacrylate arms can rotate freely around their respective ester linkages [3]. This structural flexibility contributes to the compound's crosslinking capabilities and polymerization characteristics [5] [9].

Physical Characteristics

Physical State and Appearance

At ambient temperature conditions (20°C), trimethylolpropane trimethacrylate exists as a liquid with distinctive visual characteristics [9] [19]. The compound exhibits a colorless to light yellow appearance, occasionally presenting as a light orange clear liquid depending on purity and stabilizer content [14] [19]. The material demonstrates a characteristic slightly ester-like odor that is typical of methacrylate compounds [9]. Commercial preparations commonly appear as light yellow transparent liquids due to the presence of polymerization inhibitors [5].

Molecular Weight and Formula

The molecular weight of trimethylolpropane trimethacrylate has been consistently determined to be 338.40 grams per mole across multiple analytical sources [3] [4] [16] [19]. The empirical molecular formula is established as C₁₈H₂₆O₆, indicating the presence of eighteen carbon atoms, twenty-six hydrogen atoms, and six oxygen atoms [3] [4]. The compound's monoisotopic mass is recorded as 338.172939 atomic mass units [4]. The molecular structure contains three methacrylate functional groups, each contributing significantly to the overall molecular weight and chemical behavior [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₆O₆ | [3] [4] |

| Molecular Weight | 338.40 g/mol | [3] [4] [16] |

| Monoisotopic Mass | 338.172939 amu | [4] |

| Chemical Abstracts Service Number | 3290-92-4 | [3] [9] |

Melting and Boiling Points

Trimethylolpropane trimethacrylate exhibits distinct thermal transition points that reflect its molecular structure and intermolecular interactions [5] [9] [19]. The melting point of the compound has been determined to be -25°C, indicating its liquid state under standard ambient conditions [5] [9]. Alternative sources report a melting point of -14°C, suggesting slight variations in measurement conditions or sample purity [19].

The boiling point characteristics demonstrate the compound's thermal stability profile [5] [9]. Under reduced pressure conditions of 1 millimeter of mercury, trimethylolpropane trimethacrylate exhibits a boiling point exceeding 200°C [5] [9]. More specifically, at 1 millimeter of mercury pressure, the boiling point is recorded as 155°C [19]. Under standard atmospheric pressure conditions, the boiling point significantly increases, reflecting the compound's relatively low volatility [9].

| Temperature Property | Value | Pressure Conditions | Reference |

|---|---|---|---|

| Melting Point | -25°C | Standard atmospheric | [5] [9] |

| Melting Point | -14°C | Standard atmospheric | [19] |

| Boiling Point | >200°C | 1 mmHg | [5] [9] |

| Boiling Point | 155°C | 1 mmHg | [19] |

Density and Viscosity Parameters

The density of trimethylolpropane trimethacrylate at 25°C has been consistently measured as 1.06 grams per milliliter, representing a moderate density characteristic of organic methacrylate compounds [2] [5] [16] [19]. The specific gravity at 20/20°C conditions is reported as 1.06, confirming the density measurements under standardized temperature conditions [19]. This density value indicates that the compound is denser than water but maintains typical characteristics of organic liquids [5].

Viscosity measurements reveal important flow characteristics essential for industrial applications [5] [9]. At 20°C, trimethylolpropane trimethacrylate exhibits a dynamic viscosity of 68.6 millipascal seconds, indicating relatively low viscosity compared to other multifunctional monomers [9]. This low viscosity characteristic contributes to the compound's processability and mixing capabilities in various formulations [5]. The relatively low viscosity, combined with good solubility properties, makes the compound suitable for various coating and adhesive applications [9].

| Physical Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 1.06 g/mL | 25°C | [2] [5] [16] |

| Specific Gravity | 1.06 | 20/20°C | [19] |

| Dynamic Viscosity | 68.6 mPa·s | 20°C | [9] |

| Vapor Pressure | <0.01 mmHg | 20°C | [9] [16] |

Solubility Behavior

Organic Solvent Compatibility

Trimethylolpropane trimethacrylate demonstrates excellent compatibility with most organic solvents, reflecting its hydrophobic molecular structure and methacrylate functionality [5] [19]. The compound exhibits complete miscibility with acetone, making it highly suitable for formulations requiring acetone-based solvent systems [19]. Methanol compatibility has been confirmed, indicating good solubility in polar protic solvents [14]. This broad organic solvent compatibility extends to various industrial solvents commonly used in coating and adhesive applications [5].

The compound's excellent solubility in organic media stems from its multiple methacrylate groups and hydrocarbon backbone, which provide favorable interactions with organic solvent molecules [5]. This characteristic enables the compound to be easily incorporated into solvent-based formulations without precipitation or phase separation issues [9]. The organic solvent compatibility is particularly important for applications in coatings, where uniform distribution and stability are critical for performance [5].

Water Interaction and Hydrophobicity

Trimethylolpropane trimethacrylate exhibits pronounced hydrophobic characteristics, with extremely limited water solubility [5] [9] [19]. The compound is classified as insoluble in water according to standard solubility classifications [14] [19]. Quantitative measurements reveal a water solubility of only 13 milligrams per liter at 25°C, demonstrating the compound's strongly hydrophobic nature [19]. Alternative sources report water solubility values of 20.1 milligrams per liter at 20°C, confirming the extremely low aqueous solubility [9].

The hydrophobic behavior results from the predominance of hydrocarbon and ester functionalities within the molecular structure, which do not form favorable interactions with water molecules [5]. Despite its limited water solubility, the compound demonstrates remarkable stability in aqueous environments due to very slow hydrolysis rates [5] [22]. This hydrolytic stability is attributed to the steric hindrance around the ester linkages and the hydrophobic microenvironment created by the molecular structure [22].

| Solubility Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Water Solubility | 13 mg/L | 25°C | [19] |

| Water Solubility | 20.1 mg/L | 20°C | [9] |

| Logarithmic Partition Coefficient | 4.19 | 25°C | [9] |

| Hydrolysis Rate | Very slow | Ambient | [22] |

Spectroscopic Characteristics

Infrared Spectroscopic Profile

Infrared spectroscopy of trimethylolpropane trimethacrylate reveals characteristic absorption bands that confirm the presence of methacrylate functional groups and provide structural identification [12] [16]. The carbonyl stretching vibrations of the ester groups appear as strong absorption bands in the region around 1630-1640 wavenumbers, indicating the presence of the three methacrylate functionalities [12]. The carbon-carbon double bond stretching vibrations characteristic of the methacrylate groups are observed in the fingerprint region [12].

Alkyl carbon-hydrogen stretching vibrations appear as characteristic bands at 2921 wavenumbers and 2852 wavenumbers, corresponding to asymmetrical and symmetrical stretching modes of the methyl and methylene groups present in the molecular structure [12]. In-plane bending vibrations of methyl and methylene groups are detected at 1494 wavenumbers and 1471 wavenumbers, providing additional confirmation of the aliphatic carbon framework [12]. The infrared spectroscopic profile confirms structural integrity and provides a reliable method for compound identification and purity assessment [16].

Nuclear Magnetic Resonance Properties

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of trimethylolpropane trimethacrylate through both proton and carbon-13 techniques [11] [15]. Proton nuclear magnetic resonance spectra reveal characteristic signals corresponding to the various hydrogen environments within the molecular structure [11]. The methacrylate vinyl protons appear as distinct multipiples in the olefinic region, while the methyl groups attached to the methacrylate carbons produce characteristic singlet signals [15].

The aliphatic region of the proton nuclear magnetic resonance spectrum contains signals corresponding to the central propane backbone and the methylene bridges connecting the core to the methacrylate groups [11]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule [15]. The carbonyl carbons of the ester groups appear as distinct signals in the downfield region, while the olefinic carbons of the methacrylate groups produce characteristic signals that confirm the presence of the reactive double bonds [11].

Stability Considerations

Thermal Stability Parameters

Trimethylolpropane trimethacrylate demonstrates significant thermal stability under controlled conditions, with decomposition temperatures well above typical processing temperatures [13]. Thermogravimetric analysis indicates that the compound remains stable up to approximately 269-283°C in inert helium atmospheres [13]. Under oxidative conditions in synthetic air, thermal stability is maintained up to 266-298°C, as determined by five percent mass loss criteria [13]. These thermal stability parameters indicate that the compound can withstand moderate heating during processing without significant degradation [13].

The thermal decomposition process involves complex mechanisms related to the breakdown of ester linkages and the methacrylate functional groups [13]. The relatively high thermal stability makes the compound suitable for applications requiring elevated temperature processing or service conditions [9]. However, the presence of reactive methacrylate groups means that thermal stability must be considered in conjunction with polymerization potential, particularly in the presence of initiators or under oxidative conditions [5].

Photostability Characteristics

Trimethylolpropane trimethacrylate exhibits limited photostability under ambient air conditions, undergoing rapid photodegradation when exposed to ultraviolet radiation [22]. The compound demonstrates inherent photochemical reactivity due to the presence of methacrylate double bonds, which are susceptible to photoinitiated radical reactions [22]. This photodegradation process occurs rapidly in air, leading to structural changes and potential polymerization reactions [22].

The photodegradation behavior necessitates careful handling and storage procedures to prevent unwanted reactions [14] [19]. Commercial formulations typically include photostabilizers or inhibitors to control photodegradation rates and extend shelf life [16] [26]. The light sensitivity requires storage in dark conditions and protection from ultraviolet radiation during handling and processing [14] [19].

Physical Description

XLogP3

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 195 of 778 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 583 of 778 companies with hazard statement code(s):;

H411 (98.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Computer and electronic product manufacturing

Construction

Paint and coating manufacturing

Plastic material and resin manufacturing

Rubber product manufacturing

2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE